N6-(2-chlorobenzyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(2-Chlorobenzyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group at position 1, a phenyl substituent at the N4 position, and a 2-chlorobenzyl group at the N6 position. Its molecular formula is C19H16ClN7, with a molecular weight of 377.83 g/mol. This scaffold is commonly explored in kinase inhibitor development due to its structural mimicry of purine nucleotides .
Properties
Molecular Formula |
C19H17ClN6 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H17ClN6/c1-26-18-15(12-22-26)17(23-14-8-3-2-4-9-14)24-19(25-18)21-11-13-7-5-6-10-16(13)20/h2-10,12H,11H2,1H3,(H2,21,23,24,25) |
InChI Key |
SRNAZRFXKFZAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste .
Chemical Reactions Analysis
N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Scientific Research Applications
N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N6-[(2-CHLOROPHENYL)METHYL]-1-METHYL-N4-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific protein kinases, such as CDK2 and EGFR . By binding to the active sites of these kinases, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the active sites of these kinases .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities, modulated by substitutions at N4 and N4. Below is a comparative analysis of the target compound with structurally related analogs:
Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity: The 2-chlorobenzyl group in the target compound confers higher lipophilicity (logP ~3.2 estimated) compared to analogs with methoxy (logP ~2.1) or dimethylamino (logP ~1.8) groups .
- Steric Effects : Bulky substituents like 4-methylbenzyl () or 3,4-dimethylphenyl () may hinder binding to flat kinase pockets, whereas the smaller ethyl group () sacrifices affinity for metabolic stability .
Biological Activity
N6-(2-chlorobenzyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C19H17ClN6
- Molecular Weight : 364.83 g/mol
- LogP : 4.52
- PSA (Polar Surface Area) : 67.66 Ų
Research indicates that this compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating cell cycle progression and has been linked to selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's IC50 values suggest potent activity against these cell lines, indicating its potential as an anticancer agent .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : It has shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells. In studies, it was observed to suppress cell migration and lead to DNA fragmentation in MCF-7 models .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, likely due to its interaction with specific molecular targets involved in inflammatory pathways.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Structure | CDK inhibitor, anticancer | < 0.5 µM |
| N4-Methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Similar core structure | Potential CDK inhibitor | Not specified |
| N6-(2-Chlorobenzyl)-N4-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | Different substituents | Enhanced binding affinity | Not specified |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively binds to CDK2 and inhibits its activity. This leads to reduced proliferation rates in cancer cells with specific IC50 values indicating strong efficacy against various tumor types .
- Molecular Docking Studies : These studies support the binding affinity of the compound to its target proteins. The results indicate that modifications in the substituents can significantly alter the binding characteristics and biological potency of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
